

# An In-depth Technical Guide on the Preclinical Profile of P 1060

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: This document summarizes the publicly available preclinical data for the research compound **P 1060**. It is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive safety and toxicity profile for **P 1060** is not available in the public domain. The information herein is collated from existing scientific literature and safety data for related compounds.

#### Introduction

**P 1060** is a cyanoguanidine derivative and an analog of pinacidil, recognized for its activity as a potassium channel opener.[1] Primarily investigated for its effects on vascular smooth muscle, **P 1060** demonstrates potent spasmolytic activity.[2] This guide provides a summary of its mechanism of action, available preclinical data, and general safety considerations based on its chemical class.

### **Quantitative Preclinical Data**

Specific quantitative toxicity data for **P 1060**, such as LD50 (median lethal dose) or comprehensive IC50 (half-maximal inhibitory concentration) values for toxicity, are not available in published literature. The available data primarily focuses on its pharmacological activity.



| Parameter               | Species | Tissue                   | Effect                                                   | Potency                           | Reference |
|-------------------------|---------|--------------------------|----------------------------------------------------------|-----------------------------------|-----------|
| Spasmolytic<br>Activity | Rat     | Portal Vein<br>and Aorta | Inhibition of<br>contractions<br>induced by<br>20 mM KCI | P 1060 ><br>Pinacidil > P<br>1368 | [2]       |
| 86Rb Efflux             | Rat     | Portal Vein              | Increased efflux, indicating K+ channel opening          | Active                            | [2]       |

## **Experimental Protocols**

Detailed experimental protocols for the safety and toxicity assessment of **P 1060** are not publicly available. The following is a summary of the methodology used in a key study investigating its pharmacological activity:

Assessment of Spasmolytic Activity in Rat Blood Vessels[2]

- Tissues: Portal veins and aortas were isolated from male rats.
- Methodology:
  - Tissues were mounted in organ baths containing physiological salt solution.
  - Spontaneous mechanical activity (in portal vein) and contractions induced by norepinephrine or KCI were recorded.
  - The inhibitory effects of P 1060 and its analogs on established contractions were measured.
- Intracellular Recordings:
  - Glass microelectrodes were used to measure the membrane potential of smooth muscle cells in the portal vein and aorta.



- The effect of P 1060 on spontaneous electrical activity and membrane potential was recorded.
- 86Rb Efflux Assay:
  - Tissues were loaded with 86Rb (a marker for K+).
  - The efflux of 86Rb in the presence of P 1060 was measured to determine its effect on K+ channel permeability.

### **Signaling Pathway and Mechanism of Action**

**P 1060** functions as a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels in the plasma membrane of smooth muscle cells. The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to muscle relaxation.[2][3]



Click to download full resolution via product page

P 1060 Mechanism of Action

# Experimental Workflow for Assessing K+ Channel Opening

The following diagram illustrates a typical experimental workflow to characterize the activity of a potassium channel opener like **P 1060**.







Click to download full resolution via product page

Workflow for K+ Channel Opener Assessment

# **Safety and Toxicity Profile**

Specific Data for **P 1060**: There is a significant lack of publicly available, specific safety and toxicity data for **P 1060**. Preclinical development data, including acute and chronic toxicity studies, mutagenicity, carcinogenicity, and reproductive toxicity, have not been published.

General Profile of Cyanoguanidines: **P 1060** belongs to the cyanoguanidine class of compounds. The safety profile of cyanoguanidine itself has been evaluated. It is considered to be irritating to the skin in animal studies.[4] While most individuals do not develop sensitivity, there is a potential for sensitization in some cases.[4] In a subchronic oral toxicity study in rats,



the No-Observed-Adverse-Effect Level (NOAEL) for cyanoguanidine was determined to be 1,000 mg/kg/day.[4]

General Profile of Potassium Channel Openers: Potassium channel openers as a class are known for their vasodilatory effects, which can lead to side effects such as a fall in diastolic pressure and reflex tachycardia at higher doses.[5] Some potassium channel openers have been associated with adverse effects, though these can be compound-specific. For instance, some neuronal potassium channel openers have been linked to side effects like dizziness, fatigue, and confusion. However, the direct applicability of these side effects to **P 1060** is unknown without specific studies.

#### Conclusion

**P 1060** is a potent potassium channel opener with demonstrated efficacy in relaxing vascular smooth muscle in preclinical models. Its mechanism of action is well-understood to involve the opening of KATP channels, leading to membrane hyperpolarization and subsequent muscle relaxation. However, a comprehensive safety and toxicity profile for **P 1060** is not publicly available. Drug development professionals should consider the general toxicological properties of the cyanoguanidine chemical class and the known class effects of potassium channel openers when evaluating this compound. Further dedicated preclinical safety studies would be required to fully characterize its toxicity profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The mode of action of pinacidil and its analogs P1060 and P1368: results of studies in rat blood vessels PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinacidil. Preclinical investigations PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]



- 5. Pharmacology of the potassium channel openers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Preclinical Profile of P 1060]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215913#p-1060-safety-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com